molecular formula C6H12O3 B13838403 2-Propanone, 1-ethoxy-1-methoxy-

2-Propanone, 1-ethoxy-1-methoxy-

Cat. No.: B13838403
M. Wt: 132.16 g/mol
InChI Key: OPNOSCSRXCEZQQ-UHFFFAOYSA-N
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Description

1-Methoxy-1-ethoxy-2-propanone, also known as methoxyacetone, is an organic compound with the molecular formula C5H10O3. It is a colorless liquid with a mild odor and is used in various industrial and scientific applications. The compound is known for its solvent properties and is often utilized in the formulation of coatings, inks, and cleaning agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-1-ethoxy-2-propanone can be synthesized through the reaction of propylene oxide with methanol in the presence of a catalyst such as zinc-magnesium-aluminium (ZnMgAl) catalysts . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 1-methoxy-1-ethoxy-2-propanone involves large-scale reactors where the reactants are continuously fed, and the product is distilled to achieve the desired purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-1-ethoxy-2-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Produces acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-1-ethoxy-2-propanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-methoxy-1-ethoxy-2-propanone exerts its effects involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions and processes. The compound’s ability to participate in nucleophilic substitution and other reactions makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Methoxy-1-ethoxy-2-propanone is unique due to its specific combination of methoxy and ethoxy groups, which confer distinct solvent properties and reactivity. This makes it particularly useful in applications where a balance of polarity and reactivity is required.

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

1-ethoxy-1-methoxypropan-2-one

InChI

InChI=1S/C6H12O3/c1-4-9-6(8-3)5(2)7/h6H,4H2,1-3H3

InChI Key

OPNOSCSRXCEZQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C)OC

Origin of Product

United States

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